1-Bromo-3-cyclobutylthiobenzene
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Overview
Description
1-Bromo-3-cyclobutylthiobenzene is an organic compound with the molecular formula C10H11BrS. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a cyclobutylthio group is also attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutylthiobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclobutylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Reduction Products: The major product of reduction is the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1-Bromo-3-cyclobutylthiobenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Chemical Biology: The compound is employed in studies involving the modification of biological molecules and pathways .
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclobutylthiobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction can lead to various downstream effects depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Bromo-4-cyclobutylthiobenzene: Similar structure but with the bromine atom at a different position on the benzene ring.
1-Bromo-3-cyclopropylthiobenzene: Similar structure but with a cyclopropylthio group instead of a cyclobutylthio group.
1-Bromo-3-cyclohexylthiobenzene: Similar structure but with a cyclohexylthio group instead of a cyclobutylthio group
Uniqueness: 1-Bromo-3-cyclobutylthiobenzene is unique due to the presence of the cyclobutylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
1-bromo-3-cyclobutylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYNLBUEQSIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682090 |
Source
|
Record name | 1-Bromo-3-(cyclobutylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-05-1 |
Source
|
Record name | 1-Bromo-3-(cyclobutylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(cyclobutylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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